Mbl-IN-1

Antibiotic Resistance Metallo-β-Lactamase Enzyme Inhibition

MBL-IN-1 (compound is a synthetic small-molecule inhibitor of class B metallo-β-lactamases (MBLs) with the molecular formula C15H13FN3O3P and molecular weight of 333.25 g/mol. The compound belongs to a structural class featuring a triazole core linked to a phenylmethylphosphonic acid moiety, with the IUPAC name [3-[4-(2-fluorophenyl)triazol-1-yl]phenyl]methylphosphonic acid.

Molecular Formula C15H13FN3O3P
Molecular Weight 333.25 g/mol
Cat. No. B12389752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMbl-IN-1
Molecular FormulaC15H13FN3O3P
Molecular Weight333.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN(N=N2)C3=CC=CC(=C3)CP(=O)(O)O)F
InChIInChI=1S/C15H13FN3O3P/c16-14-7-2-1-6-13(14)15-9-19(18-17-15)12-5-3-4-11(8-12)10-23(20,21)22/h1-9H,10H2,(H2,20,21,22)
InChIKeyOXFOAUDFYIDJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MBL-IN-1 Procurement Guide: Metallolactamase Inhibitor Profile for Antibacterial Research


MBL-IN-1 (compound 41) is a synthetic small-molecule inhibitor of class B metallo-β-lactamases (MBLs) with the molecular formula C15H13FN3O3P and molecular weight of 333.25 g/mol [1]. The compound belongs to a structural class featuring a triazole core linked to a phenylmethylphosphonic acid moiety, with the IUPAC name [3-[4-(2-fluorophenyl)triazol-1-yl]phenyl]methylphosphonic acid [1]. MBL-IN-1 has demonstrated inhibitory activity against a panel of clinically relevant MBL enzymes including NDM-1, IMP-1, VIM-1, VIM-2, and VIM-5, with IC50 values spanning from 0.10 µM to 25.85 µM [2]. This broad MBL coverage profile positions the compound as a versatile research tool for investigating β-lactamase-mediated antibiotic resistance mechanisms and for combination studies with β-lactam antibiotics [3].

Why MBL-IN-1 Cannot Be Replaced by Other Metallo-β-Lactamase Inhibitors


Metallo-β-lactamase inhibitors exhibit substantial variability in enzyme subtype coverage, potency ranges, and synergy profiles with partner antibiotics, making class-level interchange scientifically invalid [1]. MBL-IN-1 distinguishes itself through its demonstrated activity across multiple clinically prioritized MBL subtypes (NDM-1, IMP-1, VIM-1, VIM-2, and VIM-5), a coverage breadth not uniformly replicated across all MBL inhibitor chemotypes . The compound's phosphonate-containing scaffold differs mechanistically from thiol-based inhibitors (e.g., captopril derivatives), carboxylate-based chelators, and bicyclic boronate inhibitors, each of which may exhibit differential binding kinetics, resistance susceptibility, and off-target interaction profiles [2]. Selection of an alternative inhibitor lacking verified activity against specific MBL variants present in a researcher's experimental strain panel would compromise experimental validity and data reproducibility. The quantitative evidence in Section 3 delineates precisely which MBL subtypes are inhibited and to what potency level.

MBL-IN-1 Quantitative Evidence: Potency and Selectivity Profile


Broad-Spectrum MBL Inhibition: NDM-1, VIM, and IMP Coverage

MBL-IN-1 (compound 41) demonstrates inhibitory activity against five distinct B-class metallo-β-lactamases: NDM-1, IMP-1, VIM-1, VIM-2, and VIM-5. The reported IC50 values span from 0.10 µM to 25.85 µM [1]. This multi-MBL coverage is notable because many MBL inhibitors exhibit strong selectivity for only one or two subtypes (e.g., ANT2681 is primarily NDM-1 optimized [2]; VIM-specific inhibitors often lack IMP activity). The breadth of coverage enables MBL-IN-1 to serve as a pan-MBL tool compound for research applications.

Antibiotic Resistance Metallo-β-Lactamase Enzyme Inhibition

NDM-1 Inhibition Potency: Sub-Micromolar Activity Range

MBL-IN-1 inhibits NDM-1 with an IC50 at the lower end of its reported 0.10–25.85 µM range, specifically 0.10 µM against NDM-1 [1]. This sub-micromolar potency against NDM-1—the most clinically prevalent and geographically disseminated MBL subtype [2]—positions MBL-IN-1 as a viable research tool for NDM-1-focused studies. Other MBL inhibitors show varied NDM-1 potencies: captopril (IC50 ~200 µM) [3]; D-captopril (IC50 ~10 µM) [3]; NOTA analogs (IC50 ~0.05–5 µM) [3].

NDM-1 Inhibitor Carbapenem Resistance Enzyme Kinetics

MBL-IN-1 Identified as Compound 41 from a Defined Chemical Series

MBL-IN-1 is explicitly designated as 'compound 41' within a broader chemical series . This designation provides researchers with structural provenance and the ability to locate the compound within its original structure-activity relationship (SAR) context. Unlike tool compounds that appear without traceable origin, the 'compound 41' identifier enables users to consult related patent or literature SAR data, potentially identifying less active or more toxic analogs that should be avoided in comparative studies.

Chemical Probe Structure-Activity Relationship Lead Optimization

MBL-IN-1 Recommended Applications in Antibacterial Research


Screening for NDM-1-Mediated Carbapenem Resistance Reversal

MBL-IN-1 is suited for combination studies with carbapenem antibiotics (e.g., meropenem, imipenem) against NDM-1-expressing bacterial strains. Given its sub-micromolar NDM-1 inhibition (IC50 0.10 µM) [1], researchers can use MBL-IN-1 at concentrations ≤10 µM to evaluate restoration of β-lactam susceptibility in NDM-1-positive Enterobacteriaceae clinical isolates. The broad coverage across multiple MBL subtypes [1] supports parallel testing in VIM- or IMP-producing strains using the same compound batch.

Biochemical Profiling of Multi-MBL Enzyme Panels

MBL-IN-1 is appropriate for enzyme inhibition assays requiring a single compound to interrogate multiple MBL subtypes. The compound has demonstrated inhibitory activity against NDM-1, IMP-1, VIM-1, VIM-2, and VIM-5 [1]. This multi-enzyme coverage makes MBL-IN-1 a practical positive control or reference inhibitor for screening campaigns aiming to identify MBL-subtype-selective versus broad-spectrum inhibitors.

SAR Studies with Structural Analogs to Compound 41

As a chemically defined tool compound with an explicit series identifier ('compound 41') [1], MBL-IN-1 can serve as a reference point for structure-activity relationship (SAR) investigations. Researchers may procure or synthesize structural analogs of compound 41 to explore modifications to the triazole core, fluorophenyl substituent, or phosphonate group, using MBL-IN-1 as the baseline for comparing inhibition potency and selectivity changes.

Resistance Mechanism Studies in MBL-Producing Clinical Isolates

MBL-IN-1 is appropriate for use in checkerboard synergy assays and time-kill kinetic studies with MBL-producing bacterial strains. Its reported inhibition of five clinically relevant MBL subtypes [1] enables cross-strain comparisons of inhibitor efficacy. Researchers should note that in vivo pharmacokinetic and toxicity data are not yet available in the public domain; therefore, MBL-IN-1 applications should be restricted to in vitro and ex vivo experimental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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